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molecular formula C5H3N3O2S B8687135 3-Azidothiophene-2-carboxylic acid

3-Azidothiophene-2-carboxylic acid

Cat. No. B8687135
M. Wt: 169.16 g/mol
InChI Key: CNMPISUGFAFTMA-UHFFFAOYSA-N
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Patent
US09303042B2

Procedure details

3-Azidothiophene-2-carbaldehyde (1.22 g, 8.0 mmol) was dissolved in 30 mL of acetone:H2O (2:1) and treated with sulfamic acid (1.16 g, 12.0 mmol). Sodium chlorite (1.27 g, 17.1 mmol) was added and stirred at 0° C. for 30 min. The mixture was alkalinized to pH 9 with sodium carbonate, and the product was washed with diethyl ether (10 mL). The aqueous layer was carefully treated with aqueous concentrated HCl to pH 1. The product was extracted with diethyl ether (3×10 mL), dried over Na2SO4, and concentrated in vacuo to give 13a (1.01 g, 75% yield).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:8]=[CH:7][S:6][C:5]=1[CH:9]=[O:10])=[N+:2]=[N-:3].S(=O)(=O)([OH:13])N.Cl([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O.O>[N:1]([C:4]1[CH:8]=[CH:7][S:6][C:5]=1[C:9]([OH:13])=[O:10])=[N+:2]=[N-:3] |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(SC=C1)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C.O
Step Two
Name
Quantity
1.16 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Three
Name
Quantity
1.27 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the product was washed with diethyl ether (10 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer was carefully treated with aqueous concentrated HCl to pH 1
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=[N+]=[N-])C1=C(SC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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